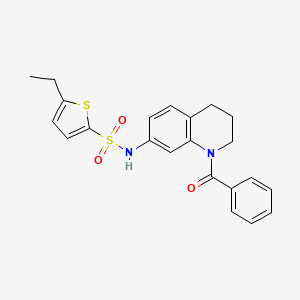

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide

Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide is a sulfonamide derivative featuring a benzoyl-substituted tetrahydroquinoline core linked to a 5-ethylthiophene sulfonamide group. The methyl analog has a molecular formula of C₂₁H₂₀N₂O₃S₂, a molecular weight of 412.53 g/mol, and a logP of 4.6056, indicative of moderate lipophilicity .

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-5-ethylthiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-19-12-13-21(28-19)29(26,27)23-18-11-10-16-9-6-14-24(20(16)15-18)22(25)17-7-4-3-5-8-17/h3-5,7-8,10-13,15,23H,2,6,9,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZQZANUSFRQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the benzoyl group. The final step involves the sulfonation of the thiophene ring and the coupling of the sulfonamide group to the quinoline derivative. Common reagents used in these reactions include benzoyl chloride, thiophene-2-sulfonyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents to the thiophene or quinoline rings.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate biological pathways and interactions.

Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethyl vs. Methyl Thiophene Derivatives

The methyl-substituted analog (C₂₁H₂₀N₂O₃S₂) serves as the closest comparator. Key differences include:

- Molecular Weight : The ethyl group adds ~14 g/mol, increasing steric bulk.

- Synthetic Complexity : Introducing ethyl may require tailored sulfonation conditions, as seen in benzenesulfonamide syntheses using sulfonic chlorides and DMAP in pyridine .

Thiophene Sulfonamides vs. Styrylquinoline Sulfonamides

Compounds like (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) differ in their quinoline substituents and sulfonamide linkage :

- Quinoline Modifications: The target compound lacks chlorine and hydroxyl groups, reducing hydrogen-bonding capacity (polar surface area: ~57 Ų vs. higher values in IIIa).

- Biological Implications : Chlorine in IIIa may enhance target affinity but increase toxicity risks, whereas the ethyl group in the target compound could improve pharmacokinetics.

Structural and Computational Analysis

Crystallographic tools like SHELXL and SIR97 are critical for resolving such compounds. For example:

- SHELX: Used for refining small-molecule structures, likely applied to confirm the tetrahydroquinoline conformation and sulfonamide geometry .

- logP Calculations : Software like ChemAxon or ACD/Labs (implied by ’s logP data) would model the ethyl variant’s hydrophobicity .

Tabulated Comparison of Key Compounds

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core combined with a sulfonamide group and a thiophene moiety , which contribute to its diverse biological properties. The molecular formula is C18H20N2O2S, and it has a molecular weight of approximately 334.43 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C18H20N2O2S |

| Molecular Weight | 334.43 g/mol |

| LogP | 3.5 |

| Polar Surface Area | 60.0 Ų |

Synthesis

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide typically involves several key steps:

- Formation of Tetrahydroquinoline : The tetrahydroquinoline core can be synthesized through the Pictet-Spengler reaction by condensing an aromatic aldehyde with an amine.

- Benzoylation : The intermediate is then benzoylated using benzoyl chloride in the presence of a base.

- Sulfonamide Formation : Finally, the sulfonamide group is introduced via reaction with sulfonyl chloride.

Antimicrobial Properties

Research indicates that N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

In one study, the compound showed bacteriostatic effects at concentrations that inhibited bacterial growth without killing the organisms .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Modulation : It has been shown to modulate the activity of certain enzymes involved in bacterial metabolism.

- Receptor Binding : Binding affinity studies suggest that it can bind to specific receptors in microbial cells, altering their function and leading to growth inhibition.

Case Study 1: Antimicrobial Efficacy

In a recent study evaluating various sulfonamide derivatives, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-5-ethylthiophene-2-sulfonamide was found to be one of the most potent compounds against multi-drug resistant strains of bacteria. The study utilized a tube dilution method to determine minimum inhibitory concentrations (MICs), revealing MIC values comparable to established antibiotics .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis indicated that modifications in the thiophene and benzoyl groups significantly influenced the compound's antimicrobial potency. Variants with different substituents were synthesized and tested against standard bacterial strains, confirming that specific functional groups enhance biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.